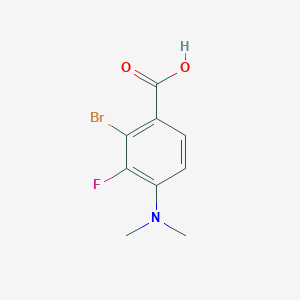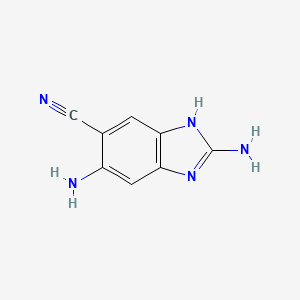![molecular formula C54H92O23 B14792027 2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rb1 can be synthesized through various methods, including biotransformation and chemical synthesis. One notable method involves the use of the fungus Irpex lacteus, which transforms ginsenoside Rb1 into other rare ginsenosides through deglycosylation and hydroxylation reactions . Another method involves the hydrothermal synthesis of ginsenoside Rb1 carbon quantum dots using ethylenediamine .
Industrial Production Methods: Industrial production of ginsenoside Rb1 often involves extraction from ginseng roots using solvents like ethanol. The extracted compound is then purified through techniques such as high-performance liquid chromatography (HPLC) . Advances in metabolic engineering and biosynthesis have also enabled the production of ginsenoside Rb1 through microbial fermentation .
化学反应分析
Types of Reactions: Ginsenoside Rb1 undergoes various chemical reactions, including:
Oxidation: Ginsenoside Rb1 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in ginsenoside Rb1.
Substitution: Substitution reactions can introduce new functional groups into the ginsenoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside Rd and compound K .
科学研究应用
Ginsenoside Rb1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ginsenosides and studying their chemical properties.
Biology: Ginsenoside Rb1 is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and diabetes
Industry: Ginsenoside Rb1 is used in the development of nutraceuticals and functional foods.
作用机制
Ginsenoside Rb1 exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It inhibits the overproduction of nitric oxide synthase, reducing neurotoxicity.
Anti-inflammatory: It modulates the NF-κB signaling pathway to reduce inflammation.
Anti-diabetic: It regulates glycolipid metabolism and improves insulin sensitivity.
相似化合物的比较
Ginsenoside Rb1 is compared with other ginsenosides such as ginsenoside Rg1, Rg3, and compound K:
Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.
Ginsenoside Rg3: Exhibits strong anti-cancer properties.
Compound K: Has potent anti-inflammatory and immune-modulating capabilities.
Ginsenoside Rb1 stands out due to its broad spectrum of pharmacological activities and its abundance in ginseng .
属性
分子式 |
C54H92O23 |
|---|---|
分子量 |
1109.3 g/mol |
IUPAC 名称 |
2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,51-,52+,53+,54-/m0/s1 |
InChI 键 |
GZYPWOGIYAIIPV-APZIJOAJSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)
![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)






![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)

